![molecular formula C8H5Cl2N3 B2588230 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole CAS No. 1315346-16-7](/img/structure/B2588230.png)
5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole
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Overview
Description
Scientific Research Applications
- Mycobacterium tuberculosis Inhibition : A derivative of 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole demonstrated potent growth inhibition against Mycobacterium tuberculosis (MIC = 0.2 μg/mL) . This suggests its potential as an antimycobacterial agent.
- Indole Derivatives : The compound shares structural features with indole derivatives. Indoles are prevalent moieties in various bioactive compounds. Researchers have synthesized related indole derivatives for their biological potential . Further exploration could reveal novel drug candidates.
Antimicrobial Activity
Medicinal Chemistry
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The specific interactions between indole derivatives and their targets can vary widely depending on the specific compound and target. These compounds often work by binding to a specific receptor, which can trigger a variety of biological responses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are known to be readily absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death, among others .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPNXXXTLIJXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole |
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